
4-Isopropoxysalicylaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Isopropoxysalicylaldehyde (CAS# 52085-11-7) is a useful research chemical . It has a molecular weight of 180.20 and a molecular formula of C10H12O3 . The IUPAC name for this compound is 2-hydroxy-4-propan-2-yloxybenzaldehyde .
Molecular Structure Analysis
The molecular structure of 4-Isopropoxysalicylaldehyde consists of a benzene ring with a hydroxyl group (OH), an aldehyde group (CHO), and an isopropoxy group (OC(CH3)2) attached . The Canonical SMILES representation isCC(C)OC1=CC(=C(C=C1)C=O)O . Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Isopropoxysalicylaldehyde include a molecular weight of 180.20, a molecular formula of C10H12O3, and a LogP of 1.99190 . It also has a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 1 .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 4-Isopropoxysalicylaldehyde, focusing on six unique fields:
Antimicrobial Agents
4-Isopropoxysalicylaldehyde has shown significant potential as an antimicrobial agent. Its derivatives have been studied for their effectiveness against various foodborne bacteria, including Listeria monocytogenes, Salmonella typhimurium, and Staphylococcus aureus . These compounds can serve as natural alternatives to synthetic preservatives, reducing the risk of bacterial resistance and offering lower toxicity in mammals.
Organic Synthesis
In organic chemistry, 4-Isopropoxysalicylaldehyde is used as a building block for synthesizing more complex molecules. Its aldehyde group is highly reactive, making it suitable for various chemical reactions, including the formation of Schiff bases and other condensation reactions . This versatility makes it valuable in the development of new organic compounds for pharmaceuticals and other applications.
Coordination Chemistry
4-Isopropoxysalicylaldehyde is utilized in coordination chemistry to form metal complexes. These complexes are studied for their unique properties and potential applications in catalysis, material science, and medicine. The aldehyde group can coordinate with metal ions, creating stable and functional complexes .
Pharmaceutical Intermediates
As an intermediate in pharmaceutical synthesis, 4-Isopropoxysalicylaldehyde is used to create various bioactive compounds. Its structural features allow for the introduction of functional groups that can enhance the biological activity of the resulting molecules. This makes it a valuable component in the development of new drugs and therapeutic agents .
Analytical Chemistry
In analytical chemistry, 4-Isopropoxysalicylaldehyde is employed as a reagent for detecting and quantifying certain compounds. Its reactivity with amino acids and other functional groups makes it useful in various analytical techniques, including chromatography and spectroscopy . This application is crucial for quality control and research in chemical and pharmaceutical industries.
Material Science
4-Isopropoxysalicylaldehyde is also explored in material science for its potential in creating advanced materials. Its ability to form stable complexes with metals and other compounds can lead to the development of new materials with unique properties, such as enhanced conductivity, magnetic properties, or catalytic activity . These materials have applications in electronics, energy storage, and other high-tech fields.
properties
IUPAC Name |
2-hydroxy-4-propan-2-yloxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(2)13-9-4-3-8(6-11)10(12)5-9/h3-7,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEOENJLPLWXCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropoxysalicylaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

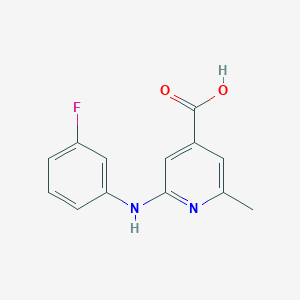
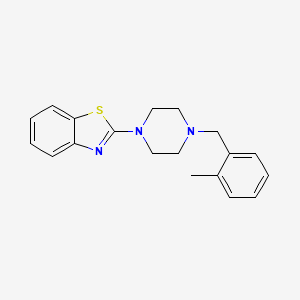
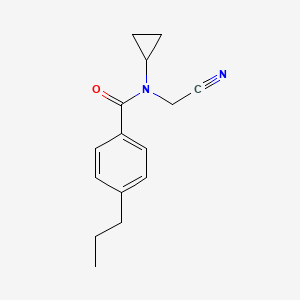
![3-(1H-pyrazol-1-ylmethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2438380.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-1H-indole-6-carboxamide](/img/structure/B2438381.png)
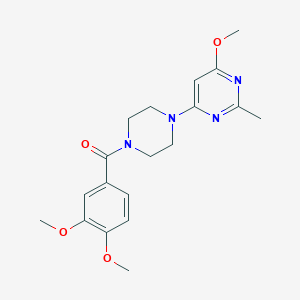
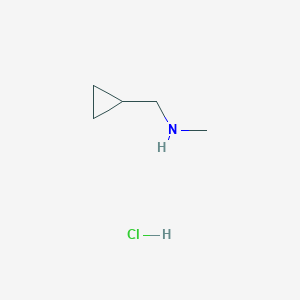
![N-[2-(4-chlorophenyl)-4-methoxyquinolin-6-yl]-N'-(4-fluorophenyl)urea](/img/structure/B2438384.png)
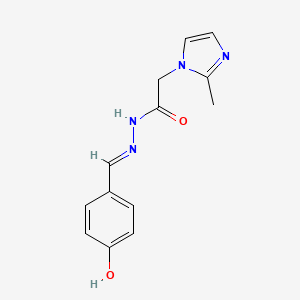

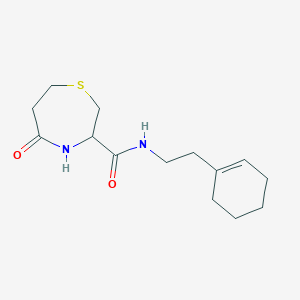
![(Z)-ethyl 3-allyl-2-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2438391.png)
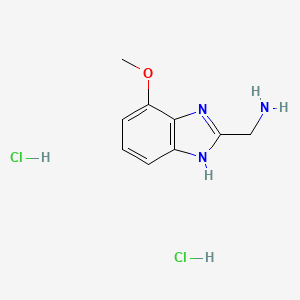
![9-Bromo-10b-isopropyl-5,6-dihydro-2H-oxazolo[2,3-a]isoquinoline-2,3(10bH)-dione](/img/structure/B2438394.png)